molecular formula C14H25NO3 B2867575 tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 345223-65-6

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B2867575
CAS No.: 345223-65-6
M. Wt: 255.358
InChI Key: KVBWRJFQGKYGSP-RYUDHWBXSA-N
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Description

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the hydroxyethyl group, and the addition of the vinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce saturated piperidine derivatives.

Scientific Research Applications

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and vinyl groups may play a role in binding to target proteins or enzymes, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with hydroxyethyl and vinyl groups, such as:

  • (3R,4S)-4-(2-hydroxy-ethyl)-3-vinyl-piperidine-1-carboxylic acid methyl ester
  • (3R,4S)-4-(2-hydroxy-ethyl)-3-vinyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-11-10-15(8-6-12(11)7-9-16)13(17)18-14(2,3)4/h5,11-12,16H,1,6-10H2,2-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWRJFQGKYGSP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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